molecular formula C16H16FNO3 B5532163 2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acetamide

Cat. No. B5532163
M. Wt: 289.30 g/mol
InChI Key: UHXYJACRVLDTDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves reactions between specific phenyl acetamides and other chemical agents, utilizing conditions such as dry dichloromethane, the presence of catalysts like lutidine and TBTU, or other methods to achieve the desired compound with good yield. These processes often require refinement and purification steps, such as recrystallization, to isolate the target compound in a pure form (Sharma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically performed using a combination of elemental analyses and spectroscopic techniques, including HNMR and LC-MS. These analyses provide detailed information about the crystal structure, confirming the molecular conformation and elucidating intermolecular and intramolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds of a similar structure can vary widely, ranging from oxidative radical cyclization to reactions with various reagents under controlled conditions, leading to the formation of different products. These reactions are influenced by factors such as the presence of functional groups, substituents, and the use of specific catalysts or reagents (Chikaoka et al., 2003).

Physical Properties Analysis

The physical properties of compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)acetamide are often characterized by their crystallographic data, including crystal system, space group, unit cell parameters, and molecular conformation within the crystal. These properties are essential for understanding the compound's behavior in solid-state forms and its potential applications (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties analysis focuses on the reactivity of the compound with other chemicals, its stability under various conditions, and its potential interactions within biological systems. Studies on similar compounds have shown a range of activities, including anticancer properties and anti-inflammatory effects, which are examined through both experimental and computational methods (Sunder et al., 2013).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-8-3-11(9-15(14)21-2)10-16(19)18-13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXYJACRVLDTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acetamide

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